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The statistical methods for nazartinib clinical trials are designed to evaluate its efficacy and safety

compared to other treatments.

Table 1: Planned Statistical Analysis from a Phase 3 Protocol (2021) [1] [2]

Analysis Aspect

Planned Methodology

Software

Hypothesis Testing

Significance Level

Comparison of Groups

Numerical Data (Normal

Distribution)

Categorical Variables

Time-to-Event Endpoints (PFS,
0S)

Primary Endpoint

IBM SPSS Statistics (version 24.0 or 25.0)

Two-tailed tests

P < 0.05 considered statistically significant

Experimental group (nazartinib) vs. Control group (other
chemotherapeutic agents)

Non-paired test (specific test not named)

Pearson Chi-square test

Kaplan-Meier method

Overall Response Rate (ORR)
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Table 2: Efficacy Endpoints from a Phase 2

Study (2022) [3]

Endpoint

Result (Phase 2, First-Line)

Overall Response Rate (ORR)

Disease Control Rate (DCR)
Median Duration of Response (DOR)

Median Progression-Free Survival
(PFS)

Overall Survival (OS)

69% (as assessed by Blinded Independent Review
Committee)

91%
25 months

18 months

Median OS not reached; 56% of patients alive at 33 months

Preclinical Efficacy Data (In Vitro Modeling)

Preclinical studies characterize nazartinib's efficacy by measuring the drug concentration required to inhibit

50% of cell growth (IC50). This helps estimate its therapeutic window.

Table 3: In Vitro IC50 Values (nM) of Nazartinib in Ba/F3 Cells Expressing Various EGFR Mutations

[4]

EGFR Mutation(s)

Nazartinib IC50 (nM)

L858R + T790M 51
exonl9del + T790M 52
L858R 35
exonl9del 66
L861Q 116
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EGFR Mutation(s) Nazartinib IC50 (nM)
G719S 91.2

L861Q + T790M 101

G719S + T790M 77
D770_N771insNPG 84
A763_Y764insFQEA 78

Wild Type EGFR 1031

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to generate the preclinical data.

Protocol 1: In Vitro Assessment of EGFR-TKI Efficacy using Ba/F3 Cells [4]

¢ Cell Line Generation: Generate stable Ba/F3 cell lines transduced with clinically relevant mutant
EGFRs (e.g., exon19del, L858R, T790M, G719S, L861Q, and various exon 20 insertions).
e Cell Proliferation Assay: Use the MTS assay, a colorimetric method for assessing cell metabolic
activity and proliferation.
¢ Drug Treatment: Treat the generated cell lines with a range of concentrations of nazartinib and
other EGFR-TKIs (e.g., erlotinib, afatinib, osimertinib) for a specified period.
e Data Analysis:
o Measure cell viability at each drug concentration.
o Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell proliferation)
using non-linear regression analysis of the dose-response curves.
o Calculate the therapeutic window by comparing the IC50 values for mutant EGFR versus
wild-type EGFR.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz DOT language, illustrate the key experimental workflow

and the drug's mechanism of action.
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Click to download full resolution via product page

Diagram 1: In vitro workflow for assessing nazartinib efficacy, showing the sequence from cell line

preparation to data analysis.
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Diagram 2: Mechanism of action of nazartinib, illustrating its irreversible binding to mutant EGFR and

inhibition of downstream signaling.

Application Notes for Researchers

¢ Clinical Trial Design: The statistical plan for the phase 3 trial provides a robust template for
randomized, controlled studies comparing a third-generation TKI against standard care, focusing

on time-to-event endpoints like PFS and OS [1].

¢ Preclinical Evaluation: The in vitro model using Ba/F3 cells is a powerful tool for the systematic
characterization and direct comparison of different EGFR-TKIs across a spectrum of mutations

before clinical testing [4].

e Mutation-Specific Efficacy: Preclinical data indicates nazartinib's potency varies significantly by
mutation type. It is highly active against classic mutations with T790M, but less potent against
some uncommon mutations like L861Q+T790M [4]. This underscores the need for comprehensive

genomic profiling.

© 2026 Smolecule. All rights reserved.

5/7 Tech Support


https://www.smolecule.com/products/s547951?utm_src=pdf-body-img
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739653/
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739653/
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

I hope this structured compilation of protocols and data is helpful for your research and development work.

Should you require further elaboration on any specific section, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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